molecular formula C13H18N2O2 B1454732 (2,3-Dihydro-1h-isoindol-5-yl)carbamic acid tert-butyl ester CAS No. 1093230-98-8

(2,3-Dihydro-1h-isoindol-5-yl)carbamic acid tert-butyl ester

Cat. No. B1454732
CAS RN: 1093230-98-8
M. Wt: 234.29 g/mol
InChI Key: DPUGUUBIARCUPJ-UHFFFAOYSA-N
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Description

“(2,3-Dihydro-1h-isoindol-5-yl)carbamic acid tert-butyl ester” is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular formula of C13H18N2O2 and a molecular weight of 234.2974 .


Molecular Structure Analysis

The InChI code for “(2,3-Dihydro-1h-isoindol-5-yl)carbamic acid tert-butyl ester” is 1S/C13H18N2O2/c1-13(2,3)17-12(16)15-10-6-4-5-9-7-8-14-11(9)10/h4-6,14H,7-8H2,1-3H3,(H,15,16) .

Scientific Research Applications

Antiviral Applications

Indole derivatives, such as tert-butyl isoindolin-5-ylcarbamate, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of numerous derivatives, which can be optimized for antiviral activity through medicinal chemistry approaches.

Anti-HIV Activity

The indole scaffold is also significant in the development of anti-HIV drugs. Derivatives have been synthesized and screened for their ability to inhibit HIV-1 and HIV-2 strains’ replication in acutely infected cells . The tert-butyl group’s addition could potentially enhance the lipophilicity of these compounds, improving their ability to penetrate cellular membranes and reach viral targets.

Anticancer Potential

Indole derivatives exhibit a range of biological activities, including anticancer effects. The tert-butyl isoindolin-5-ylcarbamate has been involved in the synthesis of compounds tested for tumor cell growth inhibitory activity, showing promising results in assays on various cancer cell lines . This highlights the potential of such compounds in cancer therapy.

Antimalarial Activity

Compounds containing the indole group, particularly those with modifications like the tert-butyl substitution, have shown potent antimalarial activity . These compounds can serve as a basis for developing new antimalarial drugs, which is crucial given the resistance issues with current treatments.

Antidepressant Effects

The indole nucleus is a common feature in many antidepressant drugs. Derivatives with tert-butyl groups have been reported to possess antidepressant activities . This suggests that tert-butyl isoindolin-5-ylcarbamate could be a valuable lead compound for the development of new antidepressants.

Antileishmanial Properties

Indole derivatives have also been explored for their antileishmanial activities. The introduction of tert-butyl groups into indole-based compounds has resulted in enhanced biological activity against Leishmania parasites . This opens up possibilities for new treatments for leishmaniasis.

DNA Intercalating Agents

Indoloquinoxalines, which can be synthesized from indole derivatives, act as DNA intercalating agents. They have shown antiviral and cytotoxic activity, making them potential candidates for antiviral therapies and cancer treatment .

Synthesis of N-Boc-protected Anilines

In synthetic chemistry, tert-butyl carbamate is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This is a crucial step in the synthesis of various pharmaceutical compounds, demonstrating the compound’s importance in drug development.

Safety And Hazards

While specific safety and hazard information for “(2,3-Dihydro-1h-isoindol-5-yl)carbamic acid tert-butyl ester” is not available, it’s important to handle all chemicals with care and use appropriate personal protective equipment .

properties

IUPAC Name

tert-butyl N-(2,3-dihydro-1H-isoindol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-11-5-4-9-7-14-8-10(9)6-11/h4-6,14H,7-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUGUUBIARCUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(CNC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2,3-dihydro-1H-isoindol-5-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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